![molecular formula C18H17F3N2O2 B5181465 N-(4-ethylbenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5181465.png)

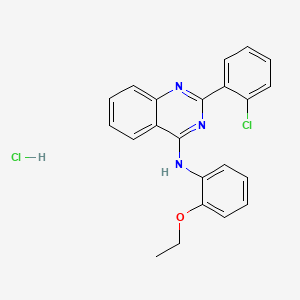

N-(4-ethylbenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-ethylbenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide, commonly known as ABA, is a synthetic plant growth regulator that has been widely used in agricultural industries. It was first synthesized by scientists in the 1980s and has since been used to regulate plant growth and development, improve crop yield, and enhance stress tolerance in plants.

Mécanisme D'action

The mechanism of action of ABA involves the binding of ABA to specific receptors in plant cells, which triggers a signaling cascade that leads to changes in gene expression and physiological responses. ABA regulates the activity of various ion channels and transporters in plant cells, which affects water uptake, stomatal closure, and other physiological processes. ABA also interacts with other hormones, such as gibberellins and cytokinins, to regulate plant growth and development.

Biochemical and Physiological Effects:

ABA has diverse biochemical and physiological effects on plants. It regulates the expression of genes involved in stress responses, photosynthesis, and metabolism. ABA also affects the activity of enzymes involved in the synthesis and degradation of various metabolites, such as sugars, amino acids, and lipids. ABA regulates the uptake and transport of ions and water in plant cells, which affects plant growth and development.

Avantages Et Limitations Des Expériences En Laboratoire

ABA has several advantages for lab experiments, including its stability, solubility, and specificity. ABA is stable under various environmental conditions and can be easily dissolved in water or organic solvents. ABA is also specific to plants and does not affect animal cells or microorganisms. However, ABA has some limitations for lab experiments, including its high cost, low availability, and potential toxicity. ABA is also difficult to transport and store, which can affect its quality and purity.

Orientations Futures

There are several future directions for research on ABA, including the identification of new ABA receptors and signaling pathways, the development of new ABA analogs with improved properties, and the application of ABA in biotechnology and agriculture. ABA has the potential to be used in various applications, such as the improvement of crop yield and stress tolerance, the enhancement of plant growth and development, and the regulation of plant-microbe interactions. Further research on ABA will contribute to our understanding of plant physiology and the development of sustainable agriculture practices.

Méthodes De Synthèse

The synthesis of ABA involves several steps, including the reaction of 4-ethylbenzylamine with 3-(trifluoromethyl)benzaldehyde to form the corresponding Schiff base, which is then reduced with sodium borohydride to obtain ABA. The purity and yield of ABA can be improved by recrystallization and chromatography. The synthesis of ABA is a complex process that requires careful control of reaction conditions and purification steps.

Applications De Recherche Scientifique

ABA has been extensively studied for its role in regulating plant growth and development. It acts as a signaling molecule that regulates various physiological processes in plants, including seed germination, stomatal closure, and stress responses. ABA has been shown to improve crop yield and quality under various environmental stresses, such as drought, salinity, and extreme temperatures. ABA has also been used to enhance the shelf life and postharvest quality of fruits and vegetables.

Propriétés

IUPAC Name |

N-[(4-ethylphenyl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O2/c1-2-12-6-8-13(9-7-12)11-22-16(24)17(25)23-15-5-3-4-14(10-15)18(19,20)21/h3-10H,2,11H2,1H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXXUMLTDHYHDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylbenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(2-methyl-5-pyrimidinyl)methyl]-4-piperidinol](/img/structure/B5181382.png)

![2-[(3,3-diphenylpropanoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B5181389.png)

![5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5181397.png)

![3-chloro-N-cyclopentyl-4-{[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B5181405.png)

![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-phenyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B5181425.png)

![N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5181433.png)

![3-chloro-N-cyclopentyl-4-({1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5181444.png)

![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-methylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5181471.png)